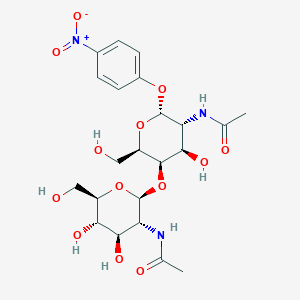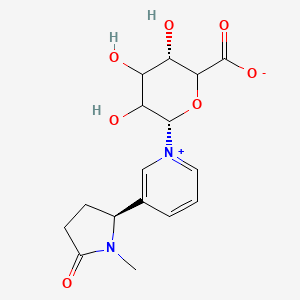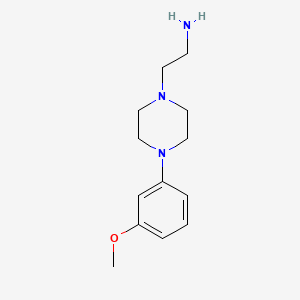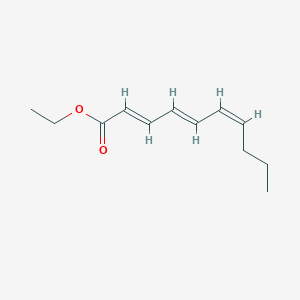
2,4,6-tribromo-beta-Pyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-beta-Pyranose is a specialized biomolecule primarily utilized in drug synthesis. It is a derivative of pyranose, a six-membered cyclic ester, and is known for its unique properties that make it ideal for the production of certain antibiotics and antiviral medications. This compound is also instrumental in research related to glycoscience and carbohydrate biology.
Métodos De Preparación
The synthesis of 2,4,6-tribromo-beta-Pyranose involves the bromination of beta-Pyranose at the 2, 4, and 6 positions. This can be achieved through various synthetic routes, including metal-free and transition metal-catalyzed reactions . Industrial production methods often involve the use of bromine or bromine-containing reagents under controlled conditions to ensure the selective bromination of the desired positions on the pyranose ring .
Análisis De Reacciones Químicas
2,4,6-Tribromo-beta-Pyranose undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atoms.
Addition Reactions: The double bonds in the pyranose ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-beta-Pyranose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various biologically active molecules and intermediates in organic synthesis.
Biology: The compound is instrumental in glycoscience research, particularly in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It is utilized in the production of certain antibiotics and antiviral medications due to its unique properties.
Industry: The compound’s unique chemical properties make it valuable for the development of organic light-emitting devices and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2,4,6-tribromo-beta-Pyranose involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with various biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,4,6-Tribromo-beta-Pyranose can be compared with other similar compounds, such as:
2,4,6-Tribromophenol: Another brominated compound with similar chemical properties but different biological activities.
2,4,6-Tribromoanisole: Known for its musty odor and used in different industrial applications.
The uniqueness of this compound lies in its specific bromination pattern and its applications in glycoscience and drug synthesis, which are not commonly observed in other similar compounds.
Propiedades
Fórmula molecular |
C18H23Br3O11 |
|---|---|
Peso molecular |
655.1 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H23Br3O11/c19-5-1-6(20)16(7(21)2-5)32-18-15(28)13(26)11(24)9(31-18)4-29-17-14(27)12(25)10(23)8(3-22)30-17/h1-2,8-15,17-18,22-28H,3-4H2/t8-,9-,10-,11-,12+,13+,14-,15-,17-,18+/m1/s1 |
Clave InChI |
LYRGJBRIHFSFPV-XLBCXTKOSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Br)Br |
SMILES canónico |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
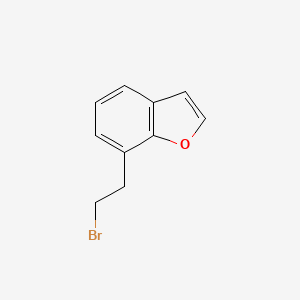
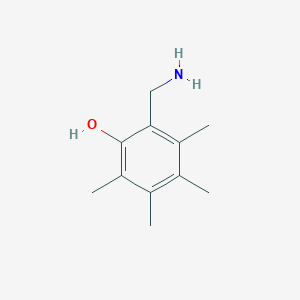


![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)

![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
